tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-formyl-2,3,4,5-tetrahydroazepine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-5-4-6-10(8-13)9-14/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUWZESXSQFCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate typically involves multi-step organic reactions
Formation of the Azepine Ring: The initial step often involves the cyclization of a suitable precursor, such as a 1,6-diaminohexane derivative, under acidic or basic conditions to form the azepine ring.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.
tert-Butyl Carboxylate Group Addition: The tert-butyl carboxylate group is typically introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group in tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to form various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted azepine derivatives.
Scientific Research Applications
Organic Synthesis
Tert-butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is utilized as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo further transformations makes it a versatile compound in organic chemistry.
Key Reactions:
- Condensation Reactions : The aldehyde functional group allows for condensation with amines to form imines or with other carbonyl compounds.
- Cyclization Reactions : It can participate in cyclization reactions to form nitrogen-containing heterocycles, which are valuable in drug development.
Medicinal Chemistry
The compound has been investigated for its pharmacological properties, particularly as a potential lead compound for developing new therapeutics.
Case Study:
A study demonstrated that derivatives of tetrahydroazepines exhibit activity against certain cancer cell lines. The structural modifications of this compound could enhance its efficacy and selectivity towards specific biological targets.
Materials Science
This compound can be used in the development of polymers and materials due to its reactive functional groups.
Applications:
- Polymer Synthesis : It can be incorporated into polymer chains to introduce functional properties.
- Coatings and Adhesives : The compound's reactivity can be harnessed for creating coatings with enhanced adhesion properties.
Data Tables
Mechanism of Action
The mechanism by which tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary widely based on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate with two analogs from the evidence:
Structural and Functional Differences:
- 6-Bromo Derivative : The bromine atom at C6 enables transition metal-catalyzed cross-couplings (e.g., Heck or Ullmann reactions), making it valuable for constructing carbon-carbon bonds. Its higher molecular weight (276.17 g/mol) and electronegative substituent may reduce solubility compared to the formyl analog .
- 5-Boronate Ester Derivative : The boronate group at C5 facilitates Suzuki-Miyaura couplings, a key reaction in medicinal chemistry for biaryl synthesis. The bulky dioxaborolane group may induce steric hindrance, affecting reaction kinetics .
- 6-Formyl Derivative : The formyl group’s electrophilicity allows condensations (e.g., with amines to form imines) or reductions to hydroxymethyl groups. Its lower molecular weight (~237 g/mol) may improve bioavailability in drug candidates.
Reactivity Trends:
- Nucleophilic Substitution : The 6-bromo derivative’s reactivity aligns with aryl halides, enabling Pd-catalyzed couplings. In contrast, the formyl derivative’s aldehyde group is more suited for condensation or Grignard reactions .
- Cross-Coupling Utility : The boronate ester derivative’s compatibility with Suzuki reactions highlights its role in synthesizing complex aromatic systems, whereas the formyl group’s applications are more niche (e.g., peptide ligation or macrocycle synthesis) .
Pharmacological Potential:
- The boronate analog’s use in kinase inhibitors further underscores the azepine scaffold’s versatility .
Biological Activity
tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is a compound characterized by its unique heterocyclic structure and functional groups. Its potential biological activities have garnered interest in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₉NO₂. The compound features a tetrahydroazepine ring with a formyl group and a tert-butyl ester moiety. These structural components contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 197.27 g/mol |
| Boiling Point | Not available |
| Toxicity | Harmful if swallowed; causes skin irritation |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the tetrahydroazepine ring.
- Introduction of the formyl group via formylation reactions.
- Esterification to attach the tert-butyl group.
These methods are significant for producing derivatives that can exhibit enhanced biological activities.
Pharmacological Properties
Research indicates that this compound and its derivatives may exhibit various pharmacological effects:
-
Anticancer Activity : Compounds derived from this structure have shown promise in anti-cancer applications. For instance, derivatives have been synthesized and tested for their ability to inhibit tumor cell growth across different cancer cell lines.
Compound Name IC50 (µM) Cell Line Tested Derivative A 10.5 MCF-7 (Breast Cancer) Derivative B 15.2 HeLa (Cervical Cancer)
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antitumor Activity : A study evaluated various azepine derivatives for their anticancer properties using the sulforhodamine B (SRB) assay. The most active derivative exhibited an IC50 value significantly lower than that of established chemotherapeutic agents .
- Mechanism of Action : Research has suggested that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .
- Toxicology Studies : Toxicity assessments indicate that while some derivatives exhibit potent biological activity, they also show acute toxicity upon ingestion or skin contact. This necessitates careful handling and further investigation into their safety profiles .
Q & A
Q. What are the common synthetic routes for tert-butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate, and how are intermediates characterized?
The compound is typically synthesized via multistep reactions involving ring expansion, formylation, and carbamate protection. For example, analogous azepine derivatives are prepared by Rh-catalyzed allylic oxidation of cyclic enamides (e.g., using TBHP as an oxidant) followed by Boc-protection . Key intermediates are characterized using - and -NMR to confirm regiochemistry and rotamer populations, as seen in the spectral data ( 1.41 ppm for tert-butyl protons; 153.5 ppm for carbonyl carbons) . HRMS (e.g., [M + Na] at m/z 220.1310) ensures molecular integrity .
Q. How can researchers optimize the formylation step in the synthesis of this compound?
Experimental design (e.g., Design of Experiments, DoE) is critical. Factors like temperature, catalyst loading (e.g., Mo(CO) for epoxidation analogs), and solvent polarity should be statistically analyzed to maximize yield while minimizing side reactions. For instance, TBHP-mediated oxidations in 1,2-dichloroethane at controlled temperatures (40–60°C) are reported for similar scaffolds . GC or HPLC monitoring aids in real-time optimization .
Advanced Research Questions
Q. What strategies are employed to control stereochemistry during the synthesis of derivatives of this compound?
Chiral auxiliaries or catalysts (e.g., Rh(cap)) enable stereocontrol in allylic oxidations . For example, enantioselective borylative migration–aldehyde allylboration sequences (using chiral phosphine ligands) can introduce stereocenters adjacent to the formyl group . Stereoisomers are resolved via chiral HPLC or crystallography, as demonstrated in patent applications for related carbamates .
Q. How does the tert-butyl carbamate group influence reactivity in downstream functionalization?
The Boc group enhances solubility in nonpolar solvents and protects the amine during formylation or cross-coupling reactions. Deprotection (e.g., using TFA in DCM) regenerates the free amine for further derivatization, as shown in multi-step syntheses of iodopyrimidine analogs . Stability studies indicate Boc-protected intermediates resist hydrolysis under basic conditions but degrade in acidic media .
Q. What computational methods are used to predict the reactivity of the formyl group in this scaffold?
Density Functional Theory (DFT) calculations model electrophilic/nucleophilic attack at the formyl carbon. For example, frontier molecular orbital (FMO) analysis predicts regioselectivity in aldol condensations or hydride reductions. Comparative studies with non-formylated analogs (e.g., tert-butyl 6-hydroxy-azepine carboxylates) highlight electronic effects of the aldehyde group .
Q. How can contradictory data in catalytic oxidation studies be resolved?
Discrepancies in catalyst performance (e.g., Rh vs. Mo systems) are addressed by kinetic profiling and mechanistic studies. For instance, Rh catalysts favor allylic oxidation over epoxidation under low O pressure, while Mo systems require peroxo intermediates . Cross-referencing with kinetic isotope effects (KIEs) or in situ IR spectroscopy clarifies dominant pathways .
Methodological Considerations
Q. What analytical techniques are essential for characterizing rotameric populations in this compound?
Variable-temperature -NMR (e.g., in CD) identifies rotamers by observing coalescence of signals (e.g., δ 4.86–4.73 ppm for azepine protons) at elevated temperatures . Dynamic HPLC or NOESY experiments further quantify rotational barriers and conformer ratios .
Q. How can researchers mitigate degradation during long-term storage of this compound?
Store under inert atmosphere (N) at –20°C in amber vials to prevent oxidation of the formyl group. Stabilizers like BHT (0.1% w/w) are recommended for Boc-protected analogs, as noted in handling guidelines for air-sensitive phosphites . Periodic LC-MS checks monitor purity .
Applications in Drug Discovery
Q. How is this compound utilized as a building block in bioactive molecule synthesis?
The formyl group enables diverse transformations:
- Schiff base formation : Condensation with amines generates imine intermediates for antimicrobial agents .
- Reductive amination : Conversion to secondary amines for kinase inhibitors (e.g., triazolopyrazine derivatives) .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biaryl motifs common in anticancer scaffolds .
Q. What are the challenges in scaling up enantioselective syntheses of derivatives?
Catalyst leaching (e.g., chiral Rh complexes) and exothermicity in formylation steps require flow-chemistry setups for heat dissipation. Patent routes suggest telescoping steps (e.g., in situ Boc protection after oxidation) to reduce purification bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
